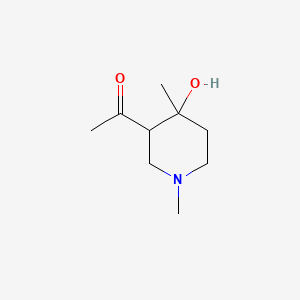

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone

Description

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone is an organic compound with the molecular formula C₉H₁₇NO₂. It is a derivative of piperidine, a six-membered heterocyclic amine.

Propriétés

IUPAC Name |

1-(4-hydroxy-1,4-dimethylpiperidin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(11)8-6-10(3)5-4-9(8,2)12/h8,12H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSYAXKYAOWSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CN(CCC1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283202 | |

| Record name | 1,4-Dimethyl-3-acetyl-4-hydroxy-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37994-62-0 | |

| Record name | NSC30344 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethyl-3-acetyl-4-hydroxy-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone typically involves the acetylation of piperidine derivatives under controlled conditions. Two primary methods are outlined:

1.1 Acetylation of 1,4-Dimethyl-4-hydroxy-piperidine

- Reagents: Acetic anhydride or acetyl chloride.

- Catalyst/Base: Pyridine or triethylamine.

- Solvent: Dichloromethane or toluene.

- Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (30–50°C), ensuring the hydroxyl group is selectively acetylated without side reactions.

Reaction Scheme:

$$

\text{C}9\text{H}{17}\text{NO}_2 \xrightarrow{\text{Acetic Anhydride + Pyridine}} \text{this compound}

$$

1.2 Catalytic Hydrogenation Followed by Acetylation

- Step 1: Catalytic hydrogenation of pyridine derivatives using nickel or molybdenum disulfide catalysts under hydrogen gas at pressures of 2–5 atm.

- Step 2: Acetylation with acetic anhydride in the presence of a base.

This method is preferred for industrial-scale production due to its efficiency and scalability.

Industrial Production Methods

Industrial synthesis often employs advanced catalytic systems to optimize yield and reduce reaction times. Key factors include:

2.1 Catalysts:

Nickel-based catalysts are commonly used for hydrogenation due to their cost-effectiveness and high activity.

2.2 Solvents:

Solvents like ethanol or methanol are used during hydrogenation for better solubility and reactivity.

2.3 Reaction Monitoring:

Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to monitor intermediate formation and ensure product purity.

Data Table: Reaction Parameters for Synthesis

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acetylation | Acetic anhydride + Pyridine | 30–50°C, 6–8 hours | ~85 |

| Catalytic Hydrogenation | H₂ + Ni catalyst | 50°C, 2–5 atm | ~90 |

| Combined Method | Hydrogenation + Acetylation | Sequential steps as above | ~80–95 |

Notes on Optimization

Several factors influence the efficiency and selectivity of the synthesis:

4.1 Temperature Sensitivity:

The hydroxyl group in the compound is prone to side reactions at high temperatures (>60°C). Maintaining moderate temperatures ensures higher selectivity.

4.2 Catalyst Choice:

The use of molybdenum disulfide catalysts can improve hydrogenation yields but may require additional purification steps due to catalyst residues.

4.3 Solvent Selection:

Polar aprotic solvents like dichloromethane enhance acetylation efficiency by stabilizing intermediate states.

Research Findings

Recent studies have focused on improving the synthesis process:

5.1 Green Chemistry Approaches:

The use of ionic liquids as solvents has shown promise in reducing environmental impact while maintaining high yields.

5.2 Microwave-Assisted Synthesis: Microwave irradiation has been explored to accelerate reaction rates in both acetylation and hydrogenation steps, reducing overall reaction times by up to 50%.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The acetyl group can be reduced to form alcohols.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: The parent compound, a six-membered ring containing one nitrogen atom.

1,4-Dimethyl-piperidine: Lacks the acetyl and hydroxyl groups.

3-Acetyl-piperidine: Lacks the methyl and hydroxyl groups.

Uniqueness

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone is unique due to the presence of both acetyl and hydroxyl groups, which confer distinct chemical and biological properties.

Activité Biologique

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone, with the chemical formula C₉H₁₇NO₂, is a piperidine derivative notable for its unique structural features, including both hydroxyl and acetyl groups. This compound has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic properties.

The compound is characterized by:

- Molecular Formula : C₉H₁₇NO₂

- CAS Number : 37994-62-0

- InChI Key : OOSYAXKYAOWSCZ-UHFFFAOYSA-N

The presence of the hydroxyl group enhances its reactivity and potential interactions with biological molecules, making it a subject of interest for drug development and biochemical research.

This compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor or modulator of specific enzymes involved in critical biochemical pathways. For instance, it has been studied for its potential to inhibit acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's .

- Receptor Interaction : Research indicates that it may interact with various neurotransmitter receptors, contributing to its pharmacological effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. A notable study demonstrated that compounds with similar structures exhibited cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction in hypopharyngeal tumor cells, suggesting a promising avenue for cancer therapy .

Neuroprotective Effects

The compound's ability to inhibit AChE makes it a candidate for neuroprotective therapies. By enhancing acetylcholine levels in the brain, it may improve cognitive functions and combat neurodegeneration associated with Alzheimer's disease .

Opioid Receptor Modulation

Another area of interest is its role in modulating opioid receptors. Preliminary findings suggest that derivatives of this compound can function as antagonists at opioid receptors, potentially offering new strategies for pain management and addiction treatment .

Study 1: Anticancer Activity

A comparative study involving various piperidine derivatives showed that this compound displayed significant cytotoxic effects on FaDu hypopharyngeal tumor cells. The study utilized a three-component cycloaddition followed by enamine reactions to synthesize related compounds that demonstrated enhanced biological activity compared to traditional chemotherapeutics like bleomycin .

Study 2: Neuroprotective Mechanisms

Research conducted on the inhibition of AChE revealed that this compound exhibited dual inhibition properties against both AChE and butyrylcholinesterase (BuChE). This dual action is crucial for developing effective treatments for Alzheimer's disease and other cognitive disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Piperidine | Basic structure | General psychoactive effects |

| 1,4-Dimethyl-piperidine | Lacks hydroxyl and acetyl groups | Limited therapeutic applications |

| 3-Acetyl-piperidine | Lacks methyl groups | Moderate biological activity |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to its analogs.

Q & A

Q. Key steps :

- Purification via distillation or recrystallization (common for ethanone derivatives) .

- Monitoring reaction progress using TLC or HPLC.

Basic: How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- NMR : Assign peaks for the methyl groups (δ ~1.2–1.5 ppm for CH₃ on piperidine, δ ~2.1–2.5 ppm for acetyl CH₃) and hydroxyl protons (δ ~1.5–2.0 ppm, broad). Compare with databases like NIST or PubChem for validation .

- IR : Detect carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and hydroxyl (O-H) bands at ~3200–3600 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) using high-resolution MS (HRMS) and compare fragmentation patterns with computational predictions .

Basic: What safety precautions are critical when handling this compound in the lab?

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory or dermal irritation, as seen in structurally similar piperidine derivatives .

- Store in airtight containers at 2–8°C to prevent degradation .

- Follow first-aid protocols for accidental exposure: rinse eyes/skin with water and consult a physician .

Advanced: How can crystallographic methods resolve ambiguities in the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXD is ideal for determining bond lengths, angles, and stereochemistry. For example:

- Grow crystals via slow evaporation in solvents like ethanol or acetonitrile .

- Refine data with SHELXL to resolve discrepancies in hydroxyl group positioning or piperidine ring conformation .

Case study : A related piperidinylmethoxy compound required SC-XRD to confirm regioselectivity in a Friedel-Crafts reaction .

Advanced: How can computational tools predict physicochemical properties or synthetic pathways?

- QSPR/QSAR models (e.g., CC-DPS) can predict logP, solubility, and reactivity based on structural descriptors .

- Retrosynthetic analysis using databases like Reaxys or Pistachio identifies feasible routes. For example:

- DFT calculations optimize reaction conditions (e.g., solvent polarity, catalyst choice) .

Advanced: How to address contradictions in experimental data (e.g., unexpected NMR peaks)?

- Hypothesis testing :

Example : A dihydroxyethanone derivative showed unexpected NOE correlations due to intramolecular hydrogen bonding, resolved via temperature-dependent NMR .

Advanced: What strategies optimize regioselectivity in functionalizing the piperidine ring?

- Protecting groups : Temporarily block the hydroxyl group (e.g., with acetyl or TBS) to direct acylation to the 3-position .

- Catalyst tuning : Use chiral Lewis acids to enforce stereochemical outcomes, as seen in pyrrole annulation reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution on the piperidine nitrogen .

Advanced: How to validate the compound’s potential in biological studies (e.g., enzyme inhibition)?

- Docking studies : Use software like AutoDock to predict binding affinity with target proteins (e.g., kinases or GPCRs) .

- In vitro assays : Test against enzyme panels (e.g., cytochrome P450) to assess metabolic stability .

- Structural analogs : Compare with bioactive ethanone derivatives (e.g., fluorinated compounds in metabolic pathway studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.